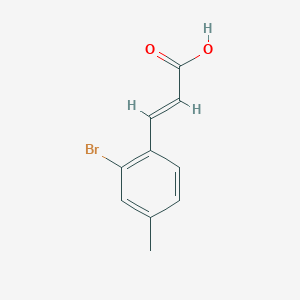

(2E)-3-(2-溴-4-甲基苯基)丙烯酸

描述

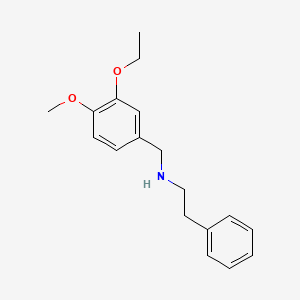

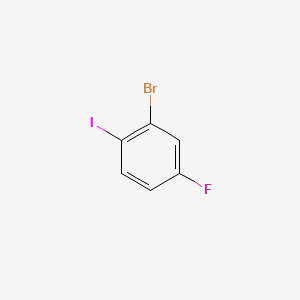

The compound "(2E)-3-(2-bromo-4-methylphenyl)acrylic acid" is a derivative of acrylic acid, which is a well-known building block in organic synthesis. Acrylic acid derivatives are characterized by the presence of a vinyl group adjacent to a carboxylic acid functionality. The specific compound contains a bromo substituent and a methyl group on the phenyl ring, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related acrylic acid derivatives has been explored in various studies. For instance, the bromodecarboxylation of (E)-3-aryl-2-(diethoxyphosphoryl)acrylic acids has been used to produce diethyl (Z)-2-aryl-1-bromovinyl-phosphonates, which are valuable for further chemical transformations . Although not directly related to the target compound, this method demonstrates the potential for bromine introduction into acrylic acid derivatives. Additionally, α-bromoacrylic acids have been utilized as C1 insertion units in palladium-catalyzed reactions to construct complex molecular frameworks, indicating the versatility of brominated acrylic acids in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of acrylic acid derivatives can significantly affect their physical and chemical properties. For example, NMR spectral data have shown that certain (E)-α-phenyl-β-acrylic acids prefer the s-trans conformation, which could be relevant to the target compound's conformational preferences . Moreover, the crystal and molecular structure of similar compounds have been determined using X-ray diffraction, revealing the importance of molecular geometry in the crystallization process .

Chemical Reactions Analysis

Acrylic acid derivatives participate in a variety of chemical reactions. The presence of a bromo substituent in the target compound suggests potential reactivity in substitution and elimination reactions. For instance, the bromination of esters of 3-(5-nitro-2-thienyl) acrylic acid has been achieved, leading to the formation of 2-bromo-3-(5-nitro-2-thienyl) acrylic acid esters . This indicates that brominated acrylic acids can undergo further functionalization. Additionally, the reactivity of α-bromoacrylic acids in decarboxylative annulation reactions has been documented, which could be extrapolated to the synthesis of complex molecules from the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2E)-3-(2-bromo-4-methylphenyl)acrylic acid can be inferred from studies on similar compounds. The crystallization behavior, solubility, and stability are influenced by the molecular structure, as seen in the separation and characterization of E and Z isomers of related compounds . The presence of hydrogen bonding and C-H…π interactions in the crystal lattice of an (E)-methyl acrylic acid derivative highlights the potential for intermolecular interactions in the solid state of the target compound . Furthermore, the electronic effects of the bromo and methyl substituents on the phenyl ring are likely to affect the compound's acidity, reactivity, and overall chemical behavior.

科学研究应用

聚合物稳定

- 丁二烯聚合物的热稳定:丙烯酸衍生物,如 2-叔丁基-6-(3-叔丁基-2-羟基-5-甲基苄基)-4-甲基苯基丙烯酸酯,是丁二烯类聚合物热降解的有效稳定剂,尤其是在无氧气氛下 (Yachigo 等人,1988)。

太阳能电池应用

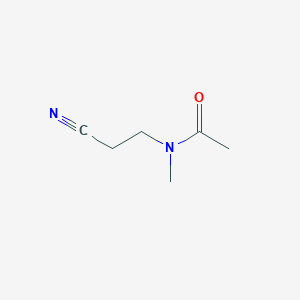

- 太阳能电池的有机敏化剂:新型有机敏化剂,包括氰基丙烯酸衍生物,在太阳能电池应用中显示出高效率。这些敏化剂锚定在 TiO2 薄膜上时,表现出显着的光子到电流转换效率 (Kim 等人,2006)。

光电特性

- 光电和热力学特性:氰基-3-[4-(二苯胺)苯基]丙烯酸,DSSC 中的关键染料,已被研究其结构、光电和热力学特性,表明在非线性光学材料中具有潜力 (Fonkem 等人,2019)。

抗菌活性

- 抗菌剂的合成:3-(5-硝基-2-噻吩基)丙烯酸的衍生物,包括 2-溴-3-(5-硝基-2-噻吩基)丙烯酸酯,已被合成并对各种细菌表现出抗菌活性 (Kimura 等人,1962)。

聚合物化学

- 自由基聚合和共聚:甲基 2-(酰氧甲基)丙烯酸酯,包括 2-溴-3-(5-硝基-2-噻吩基)丙烯酸酯,显示出比甲基丙烯酸甲酯 (MMA) 更快的均聚,表明它们在聚合物化学中的潜力 (Kobatake 等人,1995)。

水凝胶改性

- 水凝胶功能改性:用各种胺化合物(包括 2-氨基-3-(4-羟基苯基)丙酸)改性的聚乙烯醇/丙烯酸水凝胶显示出增加的溶胀和医疗应用潜力 (Aly 和 El-Mohdy,2015)。

化学合成

- α-亚甲基-γ-内酯的制备:2-(溴甲基)丙烯酸与羰基化合物在铟粉存在下反应,得到 α-亚甲基-γ-内酯,在化学合成中很有用 (Choudhury 等人,1998)。

纳米粒子形成

- AIE 活性聚合物纳米粒子:具有聚集诱导发射特性的丙烯酸酯单体形成稳定的纳米粒子,并显示出作为硝基芳香族炸药的荧光传感器的潜力 (Zhou 等人,2014)。

缓蚀

- 抑制铜腐蚀:丙烯酰胺衍生物,如 2-氰基-N-(4-羟基苯基)-3-(4-甲氧基苯基)丙烯酰胺,对硝酸溶液中的铜表现出有效的缓蚀作用 (Abu-Rayyan 等人,2022)。

安全和危害

未来方向

属性

IUPAC Name |

(E)-3-(2-bromo-4-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVBNEMTZQOKCD-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)/C=C/C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001225083 | |

| Record name | 2-Propenoic acid, 3-(2-bromo-4-methylphenyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001225083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(2-bromo-4-methylphenyl)acrylic acid | |

CAS RN |

66192-29-8 | |

| Record name | 2-Propenoic acid, 3-(2-bromo-4-methylphenyl)-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66192-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(2-bromo-4-methylphenyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001225083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(2-Hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B1271576.png)

![6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1271578.png)

![2-([1,1'-Biphenyl]-4-yloxy)acetohydrazide](/img/structure/B1271582.png)